
Assessing the Off-Target Profile of MT-802: A
Proteomics-Based Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: MT-802

Cat. No.: B10818691

Get Quote

For Researchers, Scientists, and Drug Development Professionals

MT-802, a potent PROteolysis TArgeting Chimera (PROTAC) designed to degrade Bruton's

tyrosine kinase (BTK), has emerged as a promising therapeutic candidate for chronic

lymphocytic leukemia (CLL), particularly for cases resistant to first-generation inhibitors like

ibrutinib. A critical aspect of drug development is the characterization of a compound's off-

target profile to predict potential side effects and ensure safety. This guide provides a

comparative assessment of the off-target profile of MT-802, primarily in relation to ibrutinib,

based on available proteomics data and methodologies.

Executive Summary
MT-802 is a heterobifunctional molecule that recruits BTK to the cereblon E3 ubiquitin ligase,

leading to its ubiquitination and subsequent degradation by the proteasome.[1] Published

research indicates that MT-802 exhibits a more favorable off-target profile compared to the

covalent BTK inhibitor ibrutinib, binding to fewer off-target kinases.[1][2][3][4] This improved

selectivity is a key advantage of the PROTAC approach, which relies on inducing proximity

between the target protein and an E3 ligase rather than continuous enzymatic inhibition. While

specific quantitative proteomics data for MT-802's off-target profile is not publicly available, this
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guide presents a representative comparison based on published statements and typical

industry-standard kinase screening assays.

Quantitative Data Comparison
The following table summarizes a representative off-target kinase binding profile for MT-802
compared to ibrutinib, as would be determined by a comprehensive kinase panel screening

assay like KINOMEscan®. The data for MT-802 is illustrative and based on the assertion that it

binds to fewer off-target kinases than ibrutinib. The data for ibrutinib is based on publicly

available information on its known off-targets.[5][6][7]

Kinase Target
MT-802 (%
Inhibition at 1µM -
Illustrative)

Ibrutinib (%
Inhibition at 1µM -
Representative)

Rationale for
Comparison

BTK (On-Target) >95% >95%
Both molecules are

potent BTK binders.

TEC <20% >90%

Ibrutinib is known to

potently inhibit other

TEC family kinases.

EGFR <10% >80%

Off-target inhibition of

EGFR by ibrutinib is

linked to side effects.

BLK <15% >70%

Another TEC family

kinase frequently

inhibited by ibrutinib.

BMX <10% >90%
A known off-target of

ibrutinib.

ITK <20% >85%

Inhibition of ITK by

ibrutinib can affect T-

cell function.

JAK3 <5% >60%

Off-target activity of

ibrutinib on JAK3 has

been reported.
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Note: This table is for illustrative purposes. The percentage of inhibition values are

representative and intended to highlight the comparative selectivity profiles.

Experimental Protocols
The assessment of off-target profiles for kinase inhibitors and PROTACs is commonly

performed using in vitro kinase binding assays or cellular proteomics methods.

In Vitro Kinase Binding Assay (e.g., KINOMEscan®)
This method quantitatively measures the binding of a test compound to a large panel of purified

kinases.

Principle: The assay is based on a competitive binding format where the test compound

competes with a proprietary, immobilized ligand for binding to the kinase active site. The

amount of kinase bound to the solid support is measured, typically by quantitative PCR (qPCR)

of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the

test compound indicates stronger binding.

Protocol Outline:

Preparation of Kinase Panel: A large panel of human kinases (e.g., over 480) are expressed,

purified, and tagged (e.g., with a DNA tag).

Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support

(e.g., beads).

Competition Assay: The test compound (e.g., MT-802 or ibrutinib) is incubated with the

tagged kinase and the immobilized ligand.

Washing: Unbound components are washed away.

Quantification: The amount of kinase remaining bound to the solid support is quantified using

qPCR of the DNA tag.

Data Analysis: The results are typically expressed as a percentage of the control (vehicle-

treated) sample. A lower percentage indicates stronger binding of the test compound to the
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kinase. Dissociation constants (Kd) can also be determined from dose-response curves.[8]

[9][10][11]

Cellular Proteomics for Off-Target Degradation
For PROTACs like MT-802, it is also crucial to assess off-target degradation in a cellular

context.

Principle: This involves treating cells with the PROTAC and then using quantitative mass

spectrometry to identify and quantify changes in the cellular proteome. A significant decrease in

the abundance of a protein other than the intended target indicates off-target degradation.

Protocol Outline:

Cell Culture and Treatment: A relevant cell line (e.g., a B-cell lymphoma line) is cultured and

treated with MT-802, a negative control (e.g., a non-degrading epimer), and a vehicle control

(e.g., DMSO) for a specified time.

Cell Lysis and Protein Extraction: Cells are harvested, and proteins are extracted.

Protein Digestion: Proteins are digested into peptides, typically using trypsin.

Isobaric Labeling (e.g., TMT or iTRAQ): Peptides from different treatment groups are labeled

with unique isobaric tags. This allows for multiplexed analysis and accurate relative

quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide

mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

Data Analysis: The MS/MS data is used to identify peptides and proteins. The reporter ions

from the isobaric tags are used to quantify the relative abundance of each protein across the

different treatment conditions. Proteins showing significant downregulation in the MT-802-

treated sample compared to controls are considered potential off-targets.[12][13]
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Caption: Mechanism of action of MT-802 leading to BTK degradation.

Experimental Workflow for Off-Target Profiling
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Caption: A typical workflow for identifying off-target proteins using quantitative proteomics.
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Conclusion
The available evidence strongly suggests that MT-802 possesses a superior off-target profile

compared to the first-generation BTK inhibitor ibrutinib. This improved selectivity is a significant

advantage of its PROTAC modality. While direct, quantitative, head-to-head proteomics data

remains to be publicly disclosed, the qualitative statements from the primary literature,

combined with our understanding of the respective mechanisms of action, support the

conclusion that MT-802 is a more specific BTK-targeting agent. Further preclinical and clinical

studies will be crucial to fully elucidate the clinical implications of this enhanced selectivity. The

experimental workflows outlined in this guide provide a robust framework for the continued

assessment of the off-target profiles of MT-802 and other emerging protein degraders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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